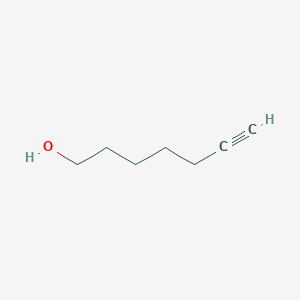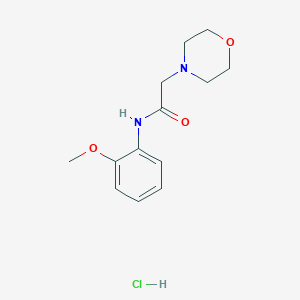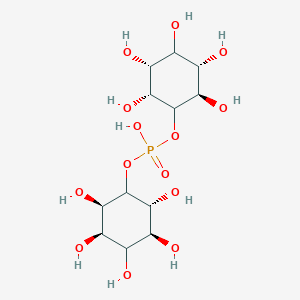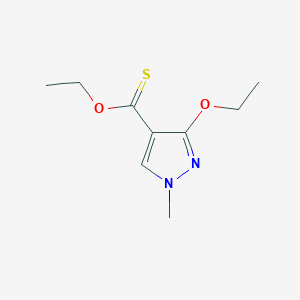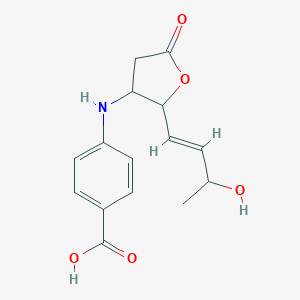
Obscurolide A1
Overview
Description
Obscurolide A1 is a natural product belonging to a class of biologically active compounds known as butyrolactones. It was first isolated from the bamboo species Claiescina obscura. This compound exhibits various biological activities, including anticancer, antibacterial, and anti-inflammatory properties .
Mechanism of Action
Target of Action
Obscurolide A1 primarily targets Phosphodiesterase (PDE) . PDEs are a group of enzymes that break down the phosphodiester bond in the second messenger molecules cAMP and cGMP. They regulate the localization, duration, and amplitude of cyclic nucleotide signaling within subcellular domains .
Mode of Action
This compound acts as a PDE inhibitor . By inhibiting PDE, this compound prevents the breakdown of cAMP and cGMP, leading to increased levels of these second messengers within the cell. This can result in a variety of downstream effects depending on the specific cellular context .
Biochemical Pathways
These second messengers are involved in a wide range of cellular processes, including inflammation, smooth muscle relaxation, and neuronal signaling .
Result of Action
This compound has been shown to have a variety of biological activities. It has been reported to have anti-cancer , anti-bacterial , and anti-inflammatory activities . It also shows inhibitory effects on nitric oxide production in LPS-activated macrophages and anticoagulant activity on platelet-activating factor-induced platelet aggregation .
Action Environment
The environment can significantly influence the action, efficacy, and stability of this compound. For instance, the pH can affect the growth of Streptomyces, the bacteria from which this compound is derived
Biochemical Analysis
Biochemical Properties
Obscurolide A1 interacts with phosphodiesterase (PDE), acting as an inhibitor . The nature of this interaction is inhibitory, with this compound reducing the activity of PDE.
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its inhibition of phosphodiesterase (PDE) . By inhibiting PDE, this compound may influence various cellular processes, including changes in gene expression.
Metabolic Pathways
This compound is involved in the phosphodiesterase (PDE) pathway due to its role as a PDE inhibitor . It may interact with enzymes or cofactors within this pathway, potentially affecting metabolic flux or metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Obscurolide A1 is relatively complex and typically involves extraction from natural sources. The process includes several steps such as extraction, purification, and structural identification. The compound can be isolated from the culture of Streptomyces viridochromogenes .
Industrial Production Methods: Most of the available this compound is obtained through natural extraction methods .
Chemical Reactions Analysis
Types of Reactions: Obscurolide A1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different hydroxylated derivatives, while reduction can lead to various reduced forms of the compound .
Scientific Research Applications
Obscurolide A1 has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying butyrolactone structures and their reactivity.
Biology: this compound is investigated for its antibacterial and antifungal properties, showing effectiveness against various bacterial and fungal strains.
Medicine: Due to its anticancer and anti-inflammatory activities, this compound is explored for potential therapeutic applications in cancer treatment and inflammation management.
Industry: The compound’s unique properties make it a candidate for developing new antibiotics and anti-inflammatory drugs
Comparison with Similar Compounds
Streptazolin: Another natural product isolated from Streptomyces species, known for its antibacterial properties.
Obscurolide A2: A closely related compound with similar biological activities but slightly different structural features.
Butyrolactone I: A well-known butyrolactone with applications in various fields, including as a precursor for the synthesis of other biologically active compounds.
Uniqueness: Obscurolide A1 stands out due to its potent phosphodiesterase inhibitory activity and its broad spectrum of biological activities. Its unique structure and the presence of specific functional groups contribute to its distinct reactivity and biological effects .
Properties
IUPAC Name |
4-[[2-(3-hydroxybut-1-enyl)-5-oxooxolan-3-yl]amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO5/c1-9(17)2-7-13-12(8-14(18)21-13)16-11-5-3-10(4-6-11)15(19)20/h2-7,9,12-13,16-17H,8H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZSWILLJDXDGDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CC1C(CC(=O)O1)NC2=CC=C(C=C2)C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301347646 | |
| Record name | Obscurolide A1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301347646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144397-99-9 | |
| Record name | Obscurolide A1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301347646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-Hydroxy-6-(hydroxymethyl)-2-[[6-hydroxy-7,9,13-trimethyl-6-[3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B114388.png)
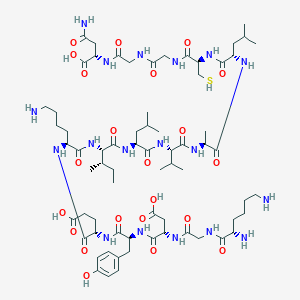
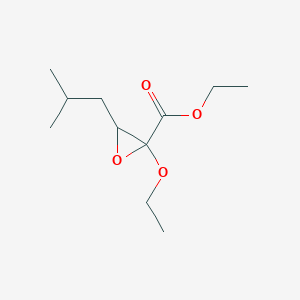
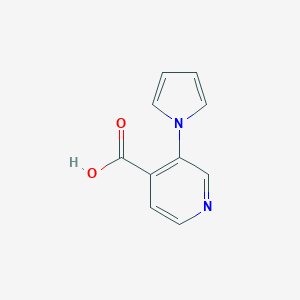

![4,6,10,12,16,18,22,24,25,26,27,28-Dodecamethylpentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene-5,11,17,23-tetrol](/img/structure/B114396.png)
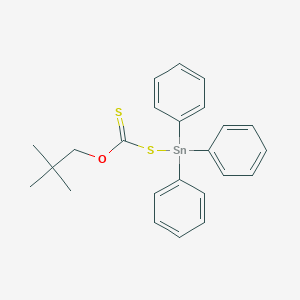
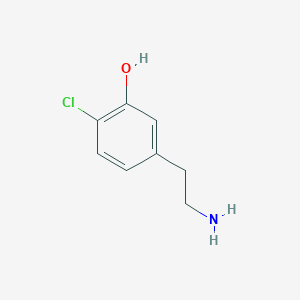
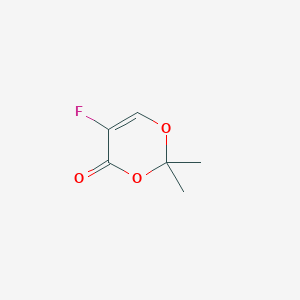
![3-Pyridazinecarboxamide, 6-[[(4-methoxyphenyl)methyl]amino]-](/img/structure/B114413.png)
